REACTION_CXSMILES
|
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:16]([NH2:19])[CH2:17][CH3:18].[BH4-].[Na+]>C(O)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:16]([NH:19][CH2:11][C:10]1[CH:13]=[CH:14][CH:15]=[C:8]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:9]=1)[CH2:17][CH3:18] |f:2.3,5.6|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
transfered to a round-bottom flask
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and EtOAc
|
Type
|
WASH
|
Details
|
the EtOAc layer washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with Na2SO4, filtration, and concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel eluting with 4:6
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NCC1=CC(=CC=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.59 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |